![molecular formula C11H12FNO B2740514 N-(cyclopropylmethyl)-3-fluorobenzamide CAS No. 1090915-79-9](/img/structure/B2740514.png)
N-(cyclopropylmethyl)-3-fluorobenzamide
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Description
“N-(cyclopropylmethyl)-3-fluorobenzamide” is likely a synthetic organic compound. It consists of a benzamide core with a fluorine atom at the 3-position and a cyclopropylmethyl group attached to the nitrogen of the amide group .
Synthesis Analysis
While specific synthesis methods for “N-(cyclopropylmethyl)-3-fluorobenzamide” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, the N-cyclopropylmethyl group could potentially be introduced through a reaction with cyclopropylmethylamine .
Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)-3-fluorobenzamide” would consist of a benzene ring attached to an amide group, which is further substituted with a cyclopropylmethyl group . The presence of the fluorine atom and the amide group would introduce polarity to the molecule.
Chemical Reactions Analysis
“N-(cyclopropylmethyl)-3-fluorobenzamide” would likely undergo reactions typical of amides and halogenated aromatic compounds . For example, it could participate in nucleophilic acyl substitution reactions or electrophilic aromatic substitutions.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(cyclopropylmethyl)-3-fluorobenzamide” can be inferred from similar compounds. It is likely to be a solid at room temperature with a relatively high melting point . The presence of the fluorine atom and the amide group would likely make the compound polar, affecting its solubility in different solvents.
Future Directions
The future directions for research on “N-(cyclopropylmethyl)-3-fluorobenzamide” could include further investigation into its synthesis, characterization, and potential biological activity . Given the structural similarity to opioid compounds, it could be of interest in the development of new therapeutics .
properties
IUPAC Name |
N-(cyclopropylmethyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFNYAWZSTXKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3-fluorobenzamide |
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